3-(4-methoxyphenyl)benzenesulfonyl Chloride

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

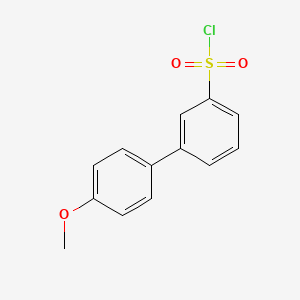

3-(4-Methoxyphenyl)benzenesulfonyl chloride is a bifunctional aromatic compound characterized by a benzenesulfonyl chloride core with a 4-methoxyphenyl substituent at the meta position (C3) of the benzene ring. Its IUPAC name reflects this structural arrangement: This compound . The compound’s molecular formula is C₁₃H₁₁ClO₃S , with a molecular weight of 282.74 g/mol .

The molecule consists of:

- A central benzene ring bearing a sulfonyl chloride group (-SO₂Cl) at position 3.

- A 4-methoxyphenyl substituent attached to the central benzene ring at the same position. This substituent comprises a methoxy group (-OCH₃) at the para position of a phenyl ring.

The SMILES notation, COC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl , accurately represents the connectivity and substituent positions . The InChIKey ONPBVDQBERKQFO-UHFFFAOYSA-N serves as a unique identifier for this compound .

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not directly available in the literature. However, insights into its conformational behavior can be inferred from related biphenylsulfonyl derivatives and computational modeling.

Key Observations from Related Compounds:

- Dihedral Angles : In biphenyl systems, the angle between aromatic rings is critical for electronic interactions. For example, in 4′-chlorobiphenyl-4-yl derivatives, dihedral angles between benzene rings range from 18.5° to 41.8° , depending on substituent positions and intermolecular forces . Similar flexibility is expected in this compound, where the methoxy group’s steric and electronic effects may influence ring coplanarity.

- Substituent Effects : The 4-methoxyphenyl group’s electron-donating nature (via resonance) likely stabilizes the sulfonyl chloride group, potentially modulating its reactivity compared to unsubstituted analogs .

Computational Insights:

A computational approach using RDKit to calculate dihedral angles was attempted but encountered a ModuleNotFoundError due to missing dependencies . Despite this, the methodology highlights the potential for in silico studies to predict conformations. For instance, the code aimed to identify atoms in the biphenyl system and compute dihedral angles between adjacent rings, which could reveal steric strain or electronic delocalization .

Comparative Analysis with Related Biphenylsulfonyl Derivatives

The structural and electronic properties of this compound differ significantly from other biphenylsulfonyl chlorides. Below is a comparative analysis of key derivatives:

Structural and Electronic Differences:

- Substituent Positioning :

- This compound has a meta-substituted sulfonyl chloride and a para-methoxyphenyl group, enabling distinct electronic interactions.

- 4′-Methoxy[1,1′-biphenyl]-4-sulfonyl chloride features a para-sulfonyl chloride and para’-methoxy group, creating a symmetrical electronic environment.

- Reactivity Trends :

- The methoxy group’s electron-donating effect in this compound may enhance the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution reactions.

- In contrast, biphenylsulfonyl chlorides with para-substituents (e.g., 4′-methoxy) may exhibit reduced steric hindrance, favoring regioselective reactivity .

- Applications :

Properties

IUPAC Name |

3-(4-methoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-12-7-5-10(6-8-12)11-3-2-4-13(9-11)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPBVDQBERKQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407287 | |

| Record name | 3-(4-methoxyphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799283-94-6 | |

| Record name | 4′-Methoxy[1,1′-biphenyl]-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799283-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-methoxyphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via the following key steps:

- Starting materials : 3-aminobenzenesulfonyl chloride or related benzenesulfonyl chloride derivatives and 4-methoxyaniline or 4-methoxyphenyl precursors.

- Sulfonation and chlorination : Introduction of the sulfonyl chloride group on the benzene ring, often by chlorosulfonation of aromatic precursors.

- Coupling reaction : Formation of the sulfonamide linkage between the 3-position benzenesulfonyl chloride and the 4-methoxyphenyl amine.

- Purification : Recrystallization or chromatographic techniques to isolate the pure product.

This approach is supported by industrial and laboratory-scale protocols where reaction conditions are optimized for yield and purity.

Detailed Reaction Conditions and Catalysts

- Chlorination step : Chlorosulfonation is performed at low temperatures (0–5°C) to minimize side reactions, using reagents such as chlorosulfonic acid or sulfuryl chloride.

- Base addition : Pyridine or triethylamine is added to neutralize hydrochloric acid generated during sulfonamide formation, driving the reaction forward.

- Solvent systems : Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and control reaction rates.

- Catalysts : Iron(III) chloride or iodine catalysts can be used in chlorination steps to enhance reaction efficiency, as demonstrated in related sulfonyl chloride preparations.

Industrial Scale Considerations

- Continuous flow reactors and automated purification systems are employed to improve scalability and reproducibility.

- Single-vessel processes allow sequential chlorination, reduction, and coupling without intermediate isolation, reducing contamination and improving yield.

- Temperature control between 50°C and 100°C during chlorination ensures complete conversion with minimal side products.

Influence of the 4-Methoxyphenyl Group on Reactivity

- The 4-methoxy substituent is an electron-donating group via resonance, which decreases the electrophilicity of the sulfonyl chloride moiety.

- This effect slightly reduces the rate of nucleophilic substitution compared to sulfonyl chlorides with electron-withdrawing groups (e.g., nitro or trifluoromethyl).

- Hammett sigma constants quantify this effect (σₚ for –OCH₃ = –0.27), indicating a moderate electron donation that stabilizes the sulfonyl chloride but may require longer reaction times or stronger nucleophiles for substitution.

- Computational studies (Density Functional Theory) can be employed to analyze charge distribution, confirming the reduced electrophilicity at the sulfur center.

Representative Preparation Procedure (Literature-Based Example)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Aminobenzenesulfonyl chloride + 4-methoxyaniline, pyridine, dichloromethane, 0–5°C | Coupling reaction to form sulfonamide linkage | Formation of 3-(4-methoxyphenyl)benzenesulfonyl chloride intermediate |

| 2 | Chlorosulfonic acid or sulfuryl chloride, 0–5°C to 80°C | Chlorosulfonation to introduce sulfonyl chloride group | Sulfonyl chloride functionalization at the 3-position |

| 3 | Purification by recrystallization or silica gel chromatography (ethyl acetate/hexane gradient) | Removal of impurities and isolation of pure compound | Product purity >95% confirmed by NMR and IR spectroscopy |

Analytical and Purity Data

- Characterization : Confirmed by IR (identification of sulfonyl chloride S=O stretch), 1H-NMR, and 13C-NMR spectroscopy.

- Purity : Typically >95% after purification, with melting points consistent with literature values.

- Reaction monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) to confirm completion of chlorination and coupling steps.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Chlorination temperature | 0–5°C (initial), up to 80°C | Low temp to prevent side reactions |

| Catalysts | FeCl3, Iodine | Enhance chlorination efficiency |

| Solvents | Dichloromethane, THF | Good solubility, control reaction rates |

| Bases | Pyridine, triethylamine | Neutralize HCl byproduct |

| Reaction time | 8–12 hours | Monitored by TLC/GC |

| Purification methods | Recrystallization, chromatography | To achieve >95% purity |

| Yield | Typically 85–95% | Dependent on scale and conditions |

Research Findings and Notes

- The synthesis is highly sensitive to temperature and pH control to avoid hydrolysis of sulfonyl chloride.

- Single-vessel processes combining chlorination, reduction, and coupling steps improve efficiency and reduce waste.

- Electron-donating substituents like 4-methoxy require careful optimization of nucleophilic substitution conditions to achieve high yields.

- The compound serves as a key intermediate for further derivatization in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Oxidation and Reduction: Products vary depending on the specific reagents and conditions used

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

This compound serves as a versatile reagent in organic synthesis, particularly for the preparation of sulfonamide and sulfonate derivatives. Its electrophilic sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of stable sulfonamide linkages. This property is exploited in the synthesis of complex organic molecules and specialty chemicals.

Synthetic Routes

The synthesis typically involves the reaction of 3-aminobenzenesulfonyl chloride with 4-methoxybenzenesulfonyl chloride. The reaction is usually conducted in the presence of bases like pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification methods such as recrystallization or chromatography are employed to isolate the desired product .

Biological Applications

Modification of Biomolecules

In biological research, 3-(4-methoxyphenyl)benzenesulfonyl chloride is utilized for modifying biomolecules such as proteins and peptides. This modification aids in studying their structure and function, particularly in understanding enzyme mechanisms and receptor interactions .

Pharmaceutical Development

The compound is under investigation for its potential use in developing pharmaceuticals. It acts as a building block for drugs targeting specific enzymes or receptors, which could lead to new therapeutic agents for various diseases. Notably, studies have explored its role as a dual orexin receptor agonist, which may have implications in treating sleep disorders like narcolepsy .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is used to produce specialty chemicals with specific properties tailored for applications in materials science and chemical manufacturing. Its ability to form stable sulfonamide bonds makes it valuable in creating durable materials and coatings .

Table 1: Summary of Applications

Case Study: Antibacterial Activity

A study synthesized a series of benzenesulfonamides derived from this compound to evaluate their antibacterial properties against Escherichia coli. The synthesized compounds exhibited varying degrees of biofilm inhibition, indicating potential as therapeutic agents. The synthesis involved N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine followed by treatment with alkyl halides .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)benzenesulfonyl Chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares 3-(4-methoxyphenyl)benzenesulfonyl chloride with structurally related sulfonyl chlorides:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₃H₁₁ClO₃S | -OCH₃ (para), -SO₂Cl (meta) | 286.74 | Electron-donating methoxy enhances stability |

| 3-(4-Methylphenyl)benzenesulfonyl chloride | C₁₃H₁₁ClO₂S | -CH₃ (para), -SO₂Cl (meta) | 266.74 | Methyl group offers moderate electron-donating effects |

| Biphenyl-4-sulfonyl chloride | C₁₂H₉ClO₂S | -SO₂Cl (para) | 252.71 | No substituents; simpler structure |

| [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₆ClF₃O₂S | -CF₃ (meta), -SO₂Cl (methyl chain) | 266.64 | Trifluoromethyl group is strongly electron-withdrawing |

Key Observations :

- Electron-Donating vs.

- Steric Effects : The para-substituted methoxy group minimizes steric hindrance compared to ortho-substituted analogs, facilitating reactions at the sulfonyl chloride site .

Nucleophilic Substitution Reactions

- Sulfonamide Formation : this compound reacts with amines to form sulfonamides under mild alkaline conditions (pH ~9), similar to benzenesulfonyl chloride derivatives . However, its methoxy group may reduce reaction rates compared to electron-deficient analogs like 4-fluorobenzenesulfonyl chloride due to decreased electrophilicity at the sulfur center .

- Cross-Coupling Reactions: Evidence from selenophene chemistry shows that this compound can participate in palladium-catalyzed couplings to generate diarylselenophenes, highlighting its utility in heterocyclic synthesis .

Hydrolytic Stability

Physical and Spectroscopic Properties

Notes:

Biological Activity

3-(4-Methoxyphenyl)benzenesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for sulfonamide antibiotics. This article delves into its synthesis, biological activities, and implications in therapeutic applications.

Chemical Structure and Synthesis

The compound features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis. It can undergo sulfonylation reactions to introduce sulfonyl groups onto various substrates, including amines and alcohols. This property is crucial for developing new pharmaceuticals.

Synthesis Overview

The synthesis of this compound typically involves the reaction of 4-methoxyphenol with benzenesulfonyl chloride in the presence of a suitable base. This reaction yields the desired sulfonyl chloride, which can then be utilized to form sulfonamide derivatives by reacting with amines.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from this compound. For instance, a study synthesized a series of N-(4-methoxyphenethyl)benzenesulfonamides from this compound, which exhibited significant antibacterial activity against Escherichia coli and other bacterial strains. The biofilm inhibitory action of these compounds indicates their potential as effective antibacterial agents .

| Compound | Activity Against E. coli | Cytotoxicity |

|---|---|---|

| N-(4-methoxyphenethyl)benzenesulfonamide | Strong Inhibitor | Low |

| Other Sulfonamide Derivatives | Variable | Moderate to Low |

Antitumor Activity

The compound's derivatives have also shown promise in antitumor applications. For instance, certain sulfonamide derivatives derived from related structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications to the core structure can enhance biological activity .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on synthesized benzenesulfonamides derived from this compound revealed that several compounds were effective against E. coli, with some demonstrating minimal cytotoxicity, suggesting their potential for therapeutic use without significant side effects .

- Cytotoxicity Studies : Research evaluating the cytotoxic effects of these compounds on human cancer cell lines indicated that specific modifications could lead to enhanced activity while maintaining lower toxicity profiles. This balance is critical for developing safe therapeutic agents .

- Mechanistic Insights : The mechanism of action for these compounds often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways in bacteria, making them suitable candidates for further development as antibiotics .

Q & A

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)benzenesulfonyl chloride, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. A common approach is the reaction of 3-(4-methoxyphenyl)benzenesulfonic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions (e.g., dichloromethane or toluene) . Key steps include:

- Reaction Conditions : 12–24 hours at 60–80°C under nitrogen atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

- Characterization :

Q. What safety protocols must be implemented when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers under anhydrous conditions (e.g., molecular sieves) at 2–8°C to prevent hydrolysis .

- Emergency Response : For skin contact, rinse immediately with 5% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15 minutes .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer:

- HPLC Analysis : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .

- Elemental Analysis : Match calculated vs. observed C, H, S, and Cl percentages (±0.3% tolerance) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction resolves sulfonyl chloride geometry .

Advanced Research Questions

Q. What strategies optimize the reactivity of this compound in nucleophilic substitution reactions for synthesizing sulfonamide derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity with amines by stabilizing transition states .

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide bond formation .

- Kinetic Monitoring : Use TLC (silica, UV detection) or in-situ FT-IR to track Cl⁻ displacement .

- Yield Optimization : Maintain stoichiometric excess (1.2–1.5 equiv) of amine and temperatures ≤25°C to minimize hydrolysis .

Q. How does moisture and temperature influence the stability of this compound, and what decomposition products are formed under suboptimal storage?

Methodological Answer:

-

Hydrolysis Pathway : Exposure to moisture generates 3-(4-methoxyphenyl)benzenesulfonic acid (confirmed by H NMR loss of Cl⁻ peak at δ 7.3–7.5 ppm) .

-

Accelerated Stability Testing :

Condition Decomposition Rate Major Byproduct 25°C, 60% RH 15% over 7 days Sulfonic acid 40°C, dry N₂ 5% over 30 days None detected

Q. In cases of conflicting spectroscopic data for derivatives of this compound, what analytical approaches resolve structural ambiguities?

Methodological Answer:

Q. What in vitro models are appropriate for assessing the biological activity of sulfonamide derivatives synthesized from this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to measure inhibition of trypsin-like proteases .

- Cytotoxicity Screening : MTT assays on HEK-293 or HeLa cells (IC₅₀ values <50 μM indicate therapeutic potential) .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCR targets) .

Q. How can computational chemistry predict the binding affinity of sulfonamide derivatives derived from this compound with target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., carbonic anhydrase II) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) .

- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG (correlate with experimental IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.